molecular formula C14H24FN2O3P B12831106 2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine

2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine

Katalognummer: B12831106
Molekulargewicht: 318.32 g/mol
InChI-Schlüssel: RHNHHLQEPKYGKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine is a chemical compound with the molecular formula C14H24FN2O3P. It is known for its applications in various scientific research fields, particularly in the study of enzyme inhibition and the development of pharmaceuticals.

Vorbereitungsmethoden

The synthesis of 2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine involves the reaction of dimethylamine with phosphorus oxyfluoride in the presence of an inert solvent such as benzene or toluene. This reaction produces the compound as a colorless liquid that is soluble in organic solvents but insoluble in water. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Analyse Chemischer Reaktionen

2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the compound’s structure, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Wissenschaftliche Forschungsanwendungen

2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and studies involving enzyme inhibition.

    Biology: The compound is utilized in biological research to study the effects of enzyme inhibitors on biological systems.

    Industry: The compound is used in the production of surfactants and as a catalyst in certain industrial processes.

Wirkmechanismus

The primary mechanism of action of 2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine involves the inhibition of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of acetylcholine. By binding irreversibly to the enzyme’s active site, the compound prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This increase in cholinergic activity can have both beneficial and harmful effects on the nervous system, depending on the dose and duration of exposure.

Vergleich Mit ähnlichen Verbindungen

2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine can be compared with other similar compounds such as:

    2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares a similar structure but lacks the fluorophenyl and phosphoryl groups.

    N,N-Dimethylaminoethanol: Another related compound, which also lacks the fluorophenyl and phosphoryl groups but has similar functional groups.

The uniqueness of this compound lies in its specific structure, which allows it to act as a potent acetylcholinesterase inhibitor, making it valuable for research and pharmaceutical applications.

Eigenschaften

Molekularformel

C14H24FN2O3P

Molekulargewicht

318.32 g/mol

IUPAC-Name

2-[2-(dimethylamino)ethoxy-ethoxyphosphoryl]-5-fluoro-N,N-dimethylaniline

InChI

InChI=1S/C14H24FN2O3P/c1-6-19-21(18,20-10-9-16(2)3)14-8-7-12(15)11-13(14)17(4)5/h7-8,11H,6,9-10H2,1-5H3

InChI-Schlüssel

RHNHHLQEPKYGKQ-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(C1=C(C=C(C=C1)F)N(C)C)OCCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.